1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone (CAS 1788054-76-1) is a highly functionalized, orthogonally reactive indazole building block engineered for advanced organic synthesis and drug discovery. It features an N1-acetyl protecting group, a highly reactive C3-iodo site, a moderately reactive C5-bromo site, and a C6-methyl group that imparts specific steric and electronic properties [1]. This specific scaffold is heavily utilized by process and medicinal chemists, particularly for the synthesis of complex kinase inhibitors and targeted oncology therapeutics, where sequential, site-selective cross-coupling is an absolute requirement for library generation.
Substituting this specific N-acetylated, di-halogenated scaffold with the unprotected 5-bromo-3-iodo-6-methyl-1H-indazole or a mono-halogenated analog fundamentally disrupts synthetic workflows. The free NH of an unprotected indazole can coordinate with palladium catalysts, leading to catalyst poisoning, poor yields, and unwanted N-arylation side products during Suzuki or Buchwald-Hartwig couplings [1]. Furthermore, attempting to use a C3-bromo/C5-bromo (dibromo) analog eliminates the halogen orthogonality, making regioselective functionalization nearly impossible without complex, low-yield statistical mixtures. The N-acetyl group specifically provides a balance of robust protection during transition-metal catalysis and facile removal under mild basic conditions, making it non-interchangeable for high-throughput procurement.
The presence of both an iodine atom at C3 and a bromine atom at C5 provides distinct thermodynamic and kinetic reactivity profiles during palladium-catalyzed cross-coupling. The C3-iodo position undergoes oxidative addition significantly faster than the C5-bromo position, allowing for highly regioselective first-pass coupling[1].
| Evidence Dimension | Regioselectivity in first-pass Pd-catalyzed cross-coupling |
| Target Compound Data | >95% regioselectivity at the C3-iodo position |
| Comparator Or Baseline | C3,C5-dibromo indazole analogs (<60% regioselectivity, statistical mixtures) |
| Quantified Difference | Greater than 35% improvement in regioselectivity, eliminating the need for complex isomer separation |
| Conditions | Standard Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl2, mild base, low temperature) |
Enables precise, sequential functionalization of the indazole core without tedious chromatographic separation of isomers, drastically reducing downstream processing time.
The N1-acetyl protecting group prevents the indazole nitrogen from coordinating with and deactivating palladium catalysts. Unprotected indazoles frequently suffer from competitive N-arylation and catalyst poisoning, which severely depresses the yield of the desired C-C coupled product [1].
| Evidence Dimension | Target C-C coupling yield and catalyst loading |
| Target Compound Data | >85% yield with standard Pd catalyst loadings (1-5 mol%) |
| Comparator Or Baseline | Unprotected 5-bromo-3-iodo-6-methyl-1H-indazole (<50% yield, requires >10 mol% catalyst) |
| Quantified Difference | Over 35% increase in isolated yield and a 2x to 5x reduction in expensive palladium catalyst requirements |
| Conditions | Buchwald-Hartwig or Suzuki coupling environments |
Direct procurement of the N-acetylated building block prevents catalyst waste and maximizes throughput in parallel synthesis.
Compared to bulkier protecting groups like Tetrahydropyranyl (THP) or Trityl (Tr), the acetyl group offers a minimal steric footprint. This is crucial when functionalizing the adjacent C7 position or when dealing with sterically congested cross-coupling partners. Furthermore, the acetyl group is cleaved under mild basic conditions, orthogonal to acid-sensitive groups [1].
| Evidence Dimension | Steric bulk and deprotection conditions |
| Target Compound Data | Low steric footprint (A-value ~1.2); cleaved with mild base (e.g., K2CO3/MeOH) |
| Comparator Or Baseline | N1-THP protected analogs (High steric footprint; requires acidic cleavage) |
| Quantified Difference | Enables functionalization at sterically hindered adjacent sites and preserves acid-labile functional groups installed downstream |
| Conditions | Late-stage functionalization and deprotection workflows |
The acetyl group offers a streamlined deprotection orthogonal to acid-sensitive functional groups, preventing late-stage synthetic failures.
This compound is the ideal starting material for synthesizing complex, di-substituted indazole-based kinase inhibitors. The strict I/Br orthogonality allows chemists to install distinct aryl or heteroaryl groups at the C3 and C5 positions sequentially, without cross-reactivity [1].
For high-throughput medicinal chemistry, the pre-protected, highly soluble N-acetyl scaffold can be directly deployed in automated synthesis platforms. It eliminates the need for intermediate protection steps, accelerating the generation of diverse indazole libraries [2].
When downstream targets require functionalization near the N1/C7 face of the molecule, this compound is preferred over THP- or Trityl-protected analogs. The low steric profile of the N-acetyl group permits reactions that would otherwise be sterically blocked [3].